
1-(4-Aminooxolan-3-yl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminooxolan-3-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It is characterized by the presence of an oxolane ring, an amino group, and a propynone moiety. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
The synthesis of 1-(4-Aminooxolan-3-yl)prop-2-yn-1-one involves several steps, typically starting with the formation of the oxolane ring followed by the introduction of the amino group and the propynone moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Oxolane Ring Formation: This step often involves the cyclization of a suitable precursor to form the oxolane ring.
Amino Group Introduction: The amino group can be introduced through various methods, such as amination reactions.
Propynone Moiety Addition: The final step involves the addition of the propynone moiety, which can be achieved through alkyne addition reactions.
Chemical Reactions Analysis
1-(4-Aminooxolan-3-yl)prop-2-yn-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the propynone moiety to other functional groups, such as alkanes or alkenes.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Aminooxolan-3-yl)prop-2-yn-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in biochemical studies to investigate its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminooxolan-3-yl)prop-2-yn-1-one involves its interaction with various molecular targets and pathways. The amino group and the propynone moiety are key functional groups that enable this compound to interact with enzymes and receptors in biological systems. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
1-(4-Aminooxolan-3-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride: This compound has a similar structure but differs in the presence of a hydrochloride salt and an amine group instead of an amino group.
Propargylamines: These compounds share the propynone moiety but differ in the other functional groups attached to the molecule.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-(4-aminooxolan-3-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C7H9NO2/c1-2-7(9)5-3-10-4-6(5)8/h1,5-6H,3-4,8H2 |
InChI Key |
XGBQBBHXNCBPEW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1COCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13210574.png)
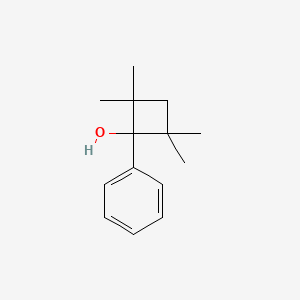
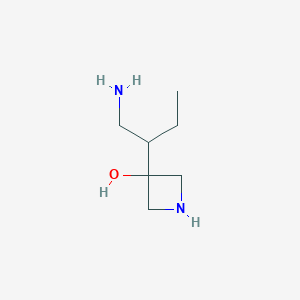
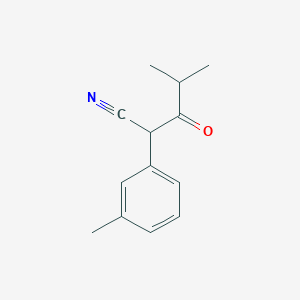
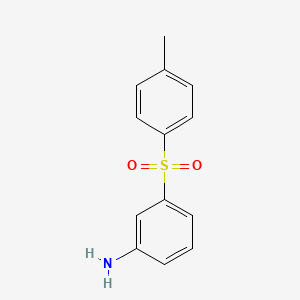
![Ethyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13210609.png)
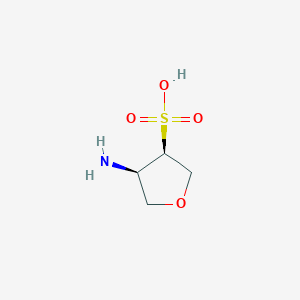
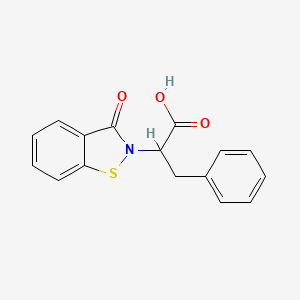
![4-[(2-Methylpropyl)amino]butan-2-one](/img/structure/B13210623.png)
![6A-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13210632.png)

methanol](/img/structure/B13210640.png)
![N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13210649.png)

